molecular formula C18H24BBrN2O4 B2780433 tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate CAS No. 2377607-49-1

tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate

Cat. No.: B2780433
CAS No.: 2377607-49-1
M. Wt: 423.11
InChI Key: MKYBEWPKTLNGOU-UHFFFAOYSA-N
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Description

“tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate” is a chemical compound with the CAS Number: 2377607-49-1. It has a molecular weight of 423.11 . This compound is a significant intermediate of 1H-indazole derivatives .


Molecular Structure Analysis

The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The InChI Code for the compound is 1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-13-9-8-11(20)10-12(13)14(21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 .

It is stored in a freezer . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources.

Scientific Research Applications

Synthesis and Structural Characterization

Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate serves as a crucial intermediate for 1H-indazole derivatives, highlighted by its synthesis through substitution reactions. Its structure, validated via FTIR, NMR, and MS, alongside X-ray diffraction and density functional theory (DFT) analyses, aligns with experimental findings. DFT calculations revealed stable conformers and provided insights into physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).

Optical Properties and Polymer Synthesis

This compound plays a role in the development of nanoparticles through its inclusion in polymer synthesis, enhancing fluorescence emission and enabling the tuning of emission wavelengths. The synthesis process involves Suzuki-Miyaura chain-growth polymerization, leading to heterodisubstituted polyfluorenes. These polymers, when converted into amphiphilic block copolymer nanoparticles, demonstrate high fluorescence quantum yields, which can be further adjusted for specific applications (Fischer, Baier, & Mecking, 2013).

Antimicrobial Activity

Research into tert-butyl carbazate derivatives, from which tert-butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate can be synthesized, has explored potential antimicrobial activities. These studies focus on synthesizing various derivatives and evaluating their efficacy against different microbial strains, contributing to the search for novel antimicrobial agents (Ghoneim & Mohamed, 2013).

Chemical Synthesis and Drug Development

The compound is integral in synthesizing biologically active compounds, including intermediates like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, crucial for producing drugs such as crizotinib. This illustrates its importance in drug development and chemical synthesis processes, highlighting the compound's versatility in creating complex molecular structures (Kong et al., 2016).

Properties

IUPAC Name

tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-13-9-8-11(20)10-12(13)14(21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYBEWPKTLNGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BBrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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